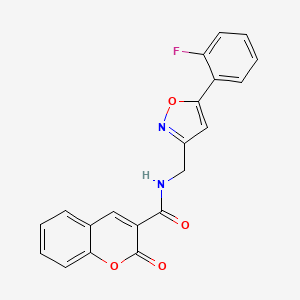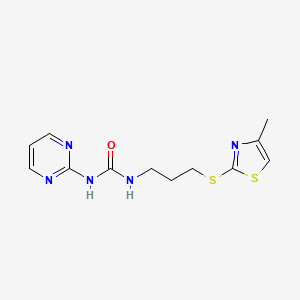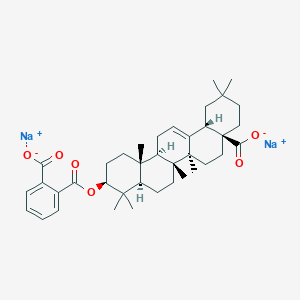![molecular formula C13H18N4O2 B2473387 N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide CAS No. 2305278-05-9](/img/structure/B2473387.png)
N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide, also known as EPPA, is a small molecule inhibitor that has gained attention in recent years due to its potential in various scientific research applications. EPPA is a piperidinone derivative that has shown promising results in inhibiting the activity of certain enzymes and proteins, making it a valuable tool in the study of various biological processes.
Mécanisme D'action
N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide works by binding to the active site of the enzyme or protein it targets, thereby blocking its activity. For example, this compound has been shown to bind to the active site of HDACs, preventing them from removing acetyl groups from histone proteins. This results in increased histone acetylation and altered gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein it targets. For example, inhibition of HDACs by this compound has been shown to result in increased histone acetylation, altered gene expression, and decreased cancer cell proliferation. Inhibition of the proteasome by this compound has been shown to result in increased protein accumulation and decreased cancer cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target these molecules and study their effects on biological processes. However, one limitation of this compound is its relatively low potency compared to other inhibitors. This can make it difficult to achieve complete inhibition of the target molecule at lower concentrations.
Orientations Futures
There are several potential future directions for research involving N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide. One area of interest is the development of more potent this compound derivatives that can achieve complete inhibition of target molecules at lower concentrations. Another area of interest is the study of this compound in combination with other inhibitors or drugs to enhance its effects. Finally, the use of this compound in animal models and clinical trials may provide valuable insights into its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-ethyl-3-hydroxypyrazole with ethyl acetoacetate to form 2-ethyl-3-(1-oxoethyl)pyrazole. This compound is then reacted with 3-chloropiperidin-2-one to form the final product, this compound.
Applications De Recherche Scientifique
N-[2-(2-Ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide has been shown to be effective in inhibiting the activity of various enzymes and proteins, including histone deacetylases (HDACs) and the proteasome. This makes it a valuable tool in the study of epigenetics, cancer, and other diseases that involve aberrant protein activity.
Propriétés
IUPAC Name |
N-[2-(2-ethylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-11(18)15-9-5-6-12(19)16-13(9)10-7-8-14-17(10)4-2/h3,7-9,13H,1,4-6H2,2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZHZUHMSVLLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCC(=O)N2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2473312.png)
![ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate](/img/structure/B2473313.png)

![2-(4-{3-[(4-Methylphenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2473315.png)



![3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2473319.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)
![Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride](/img/structure/B2473326.png)
![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride](/img/structure/B2473327.png)